1-Stearoyl-2-arachidonoyl-SN-glycerol
Overview
Description
1-Stearoyl-2-Arachidonoyl-sn-Glycerol is a diacylglycerol (DAG) containing polyunsaturated fatty acids. It is composed of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position of the glycerol backbone . This compound is known for its role in activating protein kinase C (PKC) and augmenting nonselective cation channel (NSCC) activity .
Mechanism of Action
Target of Action
The primary target of 1-Stearoyl-2-arachidonoyl-SN-glycerol (SAG) is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
SAG is a diacylglycerol (DAG) that contains polyunsaturated fatty acids . It can allosterically activate PKC . Allosteric activation refers to the regulation of an enzyme or protein that occurs via the binding of an activator or inhibitor molecule at a site other than the active site of the protein . SAG also augments the activity of nonselective cation channels (NSCC) .
Biochemical Pathways
SAG, as a DAG, is involved in the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell growth, differentiation, and apoptosis . The activation of PKC can lead to the phosphorylation and activation of downstream proteins, initiating a cascade of events within the cell .
Result of Action
The activation of PKC by SAG can lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and cell survival . Additionally, the augmentation of NSCC activity by SAG can lead to changes in ion flux across the cell membrane, which can influence various cellular processes .
Biochemical Analysis
Biochemical Properties
1-Stearoyl-2-arachidonoyl-SN-glycerol plays a crucial role in biochemical reactions. It can activate Protein Kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . Additionally, it can augment the activity of nonselective cation channels (NSCC), which are involved in various cellular functions, including the generation of electrical signals and the regulation of osmotic content .
Cellular Effects
The effects of this compound on cells are diverse and significant. By activating PKC, it influences cell function, including impacts on cell signaling pathways and gene expression . Its ability to augment NSCC activity also implies a role in regulating ion balance within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It activates PKC, leading to the phosphorylation of various proteins and influencing numerous cellular processes . It also interacts with NSCC, enhancing their activity and influencing ion transport within cells .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its role as a diacylglycerol. It interacts with enzymes such as PKC and can influence metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol can be synthesized through the esterification of glycerol with stearic acid and arachidonic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic methods using lipases to catalyze the esterification process. This method is preferred due to its specificity and mild reaction conditions, which help in preserving the integrity of the polyunsaturated fatty acids .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol undergoes various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chains can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Stearic acid, arachidonic acid, and glycerol.
Scientific Research Applications
1-Stearoyl-2-Arachidonoyl-sn-Glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of diacylglycerols in various chemical reactions.
Medicine: Research has shown its involvement in various physiological processes, including cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-Stearoyl-2-Oleoyl-sn-Glycerol: Contains oleic acid instead of arachidonic acid at the sn-2 position.
1-Palmitoyl-2-Arachidonoyl-sn-Glycerol: Contains palmitic acid instead of stearic acid at the sn-1 position.
Uniqueness: 1-Stearoyl-2-Arachidonoyl-sn-Glycerol is unique due to its specific fatty acid composition, which imparts distinct biochemical properties. The presence of arachidonic acid, a polyunsaturated fatty acid, at the sn-2 position enhances its ability to activate PKC and regulate calcium channels, distinguishing it from other diacylglycerols .
Properties
IUPAC Name |
[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXLMTYRMFVYNT-IUJDHQGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H72O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286391 | |
Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(18:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007170 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
65914-84-3 | |
Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65914-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Stearoyl-2-arachidonoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065914843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Stearoyl-2-arachidonoyl-sn-glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901286391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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